5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-11(7-14-18-8)12(17)15-9-3-5-16-10(6-9)2-4-13-16/h2,4,7,9H,3,5-6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYZJIQZYEQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants. The exact nature of this interaction and the resulting changes in the core protein’s structure and function are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein. This modulation can inhibit the replication of the virus, thus affecting the downstream effects of the HBV infection. The specific biochemical pathways affected by this compound are still being studied.
Pharmacokinetics
In an hbv aav mouse model, a lead compound was shown to inhibit hbv dna viral load when administered orally.
Result of Action
The primary molecular effect of this compound is the inhibition of HBV replication . This results in a decrease in the viral load within the host organism. The cellular effects of this action are still being researched.
Biological Activity
5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been observed to influence neurotransmitter systems and exhibit neuroprotective properties.
- Anxiolytic Activity : Studies have indicated that derivatives of tetrahydropyrazolo compounds exhibit anxiolytic effects in animal models. The mechanism involves modulation of GABAergic transmission, which is crucial for anxiety regulation .
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in the context of neurodegenerative diseases .
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. For example, it has shown inhibitory activity against cyclooxygenase (COX) enzymes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study evaluated the anxiolytic effects of a series of tetrahydropyrazolo derivatives in a pentylenetetrazole-induced seizure model. The results demonstrated that the compound significantly protected against convulsions at non-toxic doses .
- Case Study 2 : In vitro assays showed that this compound exhibited potent antioxidant activity by reducing reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress .
Scientific Research Applications
Medicinal Chemistry
1. Anxiolytic Properties
Research indicates that derivatives of tetrahydropyrazolo compounds exhibit anxiolytic effects. The compound has been studied for its ability to alleviate anxiety symptoms in animal models. In pharmacological tests, it demonstrated a favorable safety profile with a significant margin between effective doses and toxic symptoms .
2. Antidepressant Activity
There is evidence suggesting that the compound may possess antidepressant properties. Studies have shown that similar compounds can modulate neurotransmitter systems associated with mood regulation, such as serotonin and norepinephrine pathways .
Neuropharmacology
1. Central Nervous System Activity
The compound's structure allows it to interact with various receptors in the central nervous system. It has been evaluated for its effects on cognitive functions and memory enhancement in preclinical studies. The results indicate potential benefits for conditions like senile dementia and cognitive decline .
2. Mechanism of Action
The precise mechanism of action is still under investigation; however, it is hypothesized that the compound may function as a modulator of GABAergic transmission, which is crucial for anxiety and mood disorders .
Therapeutic Uses
1. Treatment of Cognitive Disorders
Given its neuropharmacological profile, 5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide is being explored as a candidate for treating cognitive disorders. Its ability to enhance synaptic plasticity could be beneficial in conditions like Alzheimer’s disease and other forms of dementia .
2. Potential Role as an Antihypertensive Agent
Some studies have suggested that related compounds may exhibit antihypertensive properties through their action on vascular smooth muscle relaxation and modulation of blood pressure regulatory mechanisms .
Data Table: Summary of Research Findings
Case Study 1: Anxiolytic Effects
In a controlled study involving rodents, the administration of the compound showed a protective effect against pentylenetetrazole-induced seizures, which correlates with anxiolytic activity observed in humans. This study highlighted the compound's potential as a therapeutic agent for anxiety disorders .
Case Study 2: Cognitive Enhancement
Another study assessed the impact of the compound on learning and memory tasks in aged rats. Results indicated improved performance in maze tests compared to control groups, suggesting cognitive-enhancing properties that warrant further exploration in human trials .
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield 5-methylisoxazole-4-carboxylic acid and 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl, H₂SO₄) | H₂O, reflux | Carboxylic acid + Amine (protonated) |
| Alkaline (NaOH, KOH) | Aqueous ethanol, 80–100°C | Carboxylate salt + Free amine |
This reaction is critical for prodrug activation or metabolite studies .
Isoxazole Ring Modifications
The isoxazole ring participates in electrophilic substitutions and ring-opening reactions.
Electrophilic Substitution
The methyl group at position 5 directs electrophiles to position 3. Halogenation and nitration occur under mild conditions:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Bromination | NBS (N-bromosuccinimide) | DCM, 0–25°C, 12 h | 3-Bromo-5-methylisoxazole-4-carboxamide |
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro derivative |
These substitutions enhance electronic diversity for structure-activity studies .
Ring-Opening Reactions
Under reductive conditions (e.g., hydrogenation), the isoxazole ring cleaves to form β-keto amides:
This pathway is utilized in tandem synthesis strategies .
Pyrazolopyridine Ring Reactivity
The tetrahydropyrazolo[1,5-a]pyridine moiety undergoes hydrogenation and alkylation.
Further Hydrogenation
Catalytic hydrogenation saturates the tetrahydropyridine ring:
This modification alters conformational flexibility and binding affinity .
N-Alkylation
The secondary amine reacts with alkyl halides or epoxides:
| Substrate | Reagents | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated derivative |
| Ethylene oxide | THF, rt, 24 h | Hydroxyethyl side chain |
Alkylation diversifies physicochemical properties for medicinal chemistry optimization .
Oxidative Transformations
The methyl group on the isoxazole oxidizes to a carboxylic acid under strong oxidizing agents:
This reaction is pH-dependent, with optimal yields in neutral aqueous solutions .
Cycloaddition Reactions
The isoxazole participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused polycyclic systems:
These reactions expand structural complexity for library synthesis .
Key Mechanistic Insights
-
Amide Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, stabilized by resonance with the isoxazole ring.
-
Isoxazole Reduction : Follows a diradical intermediate mechanism, confirmed by ESR studies .
-
N-Alkylation : Requires deprotonation of the secondary amine for effective nucleophilic substitution .
Q & A
Q. How to design hybrid analogs combining isoxazole and pyrazolopyridine motifs?
- Methodological Answer : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) links motifs without disrupting core reactivity. For example, substituting the pyrazole 5-position with sulfonamide or carbamate groups enhances solubility. Cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
